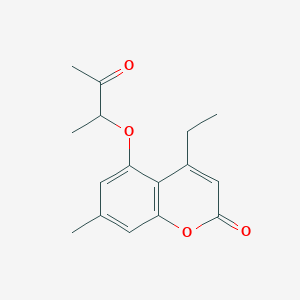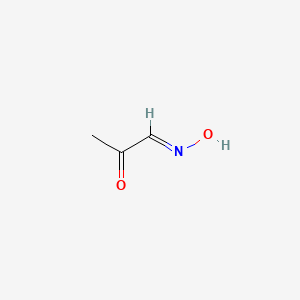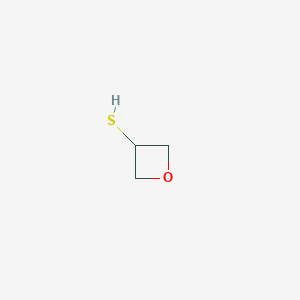![molecular formula C13H16N2O2 B3021157 Carbamic acid, [2-(1H-indol-3-yl)ethyl]-, ethyl ester CAS No. 67909-99-3](/img/structure/B3021157.png)
Carbamic acid, [2-(1H-indol-3-yl)ethyl]-, ethyl ester
Descripción general
Descripción
Carbamic acid, [2-(1H-indol-3-yl)ethyl]-, ethyl ester is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Ethyl N-[2-(1H-indol-3-yl)ethyl]carbamate, also known as Ethyl (2-(1H-indol-3-yl)ethyl)carbamate or Carbamic acid, [2-(1H-indol-3-yl)ethyl]-, ethyl ester, is a complex compound with a variety of potential targets. The primary targets of this compound are likely to be cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses .
Mode of Action
The compound’s mode of action involves blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects . This interaction with its targets leads to a decrease in the production of prostaglandins and thromboxanes, thereby reducing inflammation and pain.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the synthesis of prostaglandins and thromboxanes. By inhibiting the COX enzymes, the compound disrupts the conversion of arachidonic acid to prostaglandin G . This disruption can have downstream effects on various physiological responses, including inflammation and pain sensation.
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties are likely to be influenced by its chemical structure and the presence of the indole nucleus . The indole nucleus is known to bind with high affinity to multiple receptors, which could potentially enhance the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its anti-inflammatory and analgesic effects. By inhibiting the COX enzymes, the compound reduces the production of prostaglandins and thromboxanes, which play key roles in inflammation and pain sensation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl N-[2-(1H-indol-3-yl)ethyl]carbamate. Factors such as pH and temperature can affect the compound’s stability and activity. Additionally, the presence of other molecules in the environment, such as other drugs or biological molecules, can potentially interact with the compound and affect its action .
Propiedades
IUPAC Name |
ethyl N-[2-(1H-indol-3-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-17-13(16)14-8-7-10-9-15-12-6-4-3-5-11(10)12/h3-6,9,15H,2,7-8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSIXJRIBKKKIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459838 | |
| Record name | Carbamic acid, [2-(1H-indol-3-yl)ethyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67909-99-3 | |
| Record name | Carbamic acid, [2-(1H-indol-3-yl)ethyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B3021076.png)




![(2-oxo-2H-benzo[h]chromen-4-yl)acetic acid](/img/structure/B3021087.png)
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B3021088.png)
![2-Oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3021089.png)


![2-Oxabicyclo[4.2.0]octan-7-one](/img/structure/B3021092.png)
![7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3021094.png)
![1-Oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B3021096.png)
